molecular formula C21H24N2O4 B2554206 2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921812-33-1

2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2554206
CAS RN: 921812-33-1
M. Wt: 368.433
InChI Key: KZRJQKLVKAUBTO-UHFFFAOYSA-N
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Description

2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality 2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Studies

Synthesis of New Coumarins Complemented by Quantum Chemical Studies : This study involves the synthesis of new coumarins, including compounds with complex structures similar to the one you're interested in. These compounds were characterized by various spectroscopic techniques and quantum chemical calculations to understand their molecular orbitals and atomic contributions (Al-Amiery et al., 2016). The research demonstrates the potential for developing novel compounds with specific chemical and physical properties, suggesting that similar methods could be applied to study and synthesize variants of the compound .

Structural Analysis and Applications

Construction of Dibenzo[d,f][1,3]oxazepine Skeleton : This paper discusses the synthesis of dibenzo[d,f][1,3]oxazepine derivatives, which share structural similarities with the tetrahydrobenzo[b][1,4]oxazepin component of the compound you mentioned. These derivatives have applications in medicinal chemistry due to their biologically active structures (Murata et al., 2021). The study highlights the versatility of such structures in drug development, indicating potential research avenues for the compound .

Potential Biological Activities

Antidepressant/Anxiolytic and Anti-Nociceptive Effects of Novel Compounds : This research explored the biological activities of novel compounds, focusing on their antidepressant, anxiolytic, and anti-nociceptive effects. Although the specific structure you provided is not directly studied, the investigation into similar complex organic compounds suggests a potential area of application for researching the biological and pharmacological properties of such molecules (Singh et al., 2010).

Chemical Synthesis and Reactivity

Silylation of N-(2-hydroxyphenyl)acetamide : This study discusses the chemical reactivity and structural transformation of compounds through silylation, a process that could be relevant for modifying or understanding the reactivity of the compound you're interested in (Lazareva et al., 2017). Such research offers insights into the synthetic versatility and potential chemical applications of complex organic molecules.

properties

IUPAC Name

2-(2-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-7-5-6-8-17(14)26-12-19(24)22-15-9-10-18-16(11-15)23(4)20(25)21(2,3)13-27-18/h5-11H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRJQKLVKAUBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

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